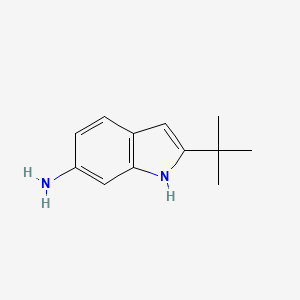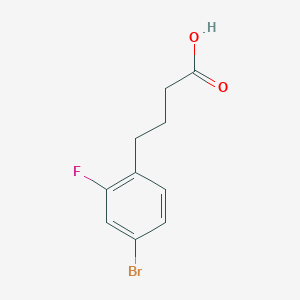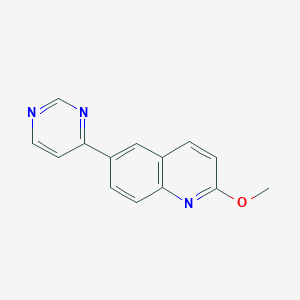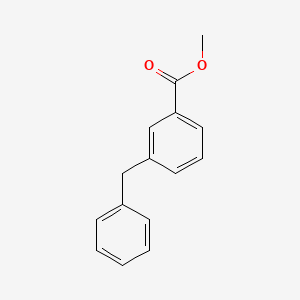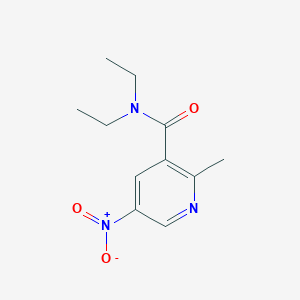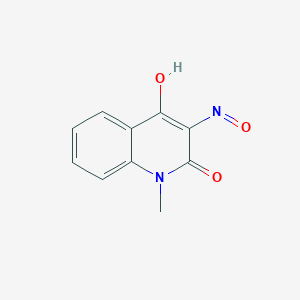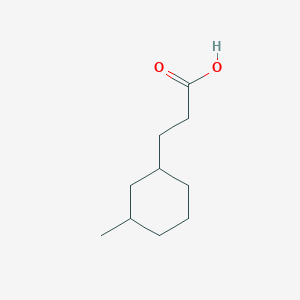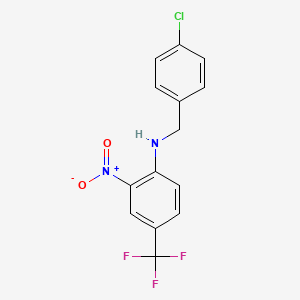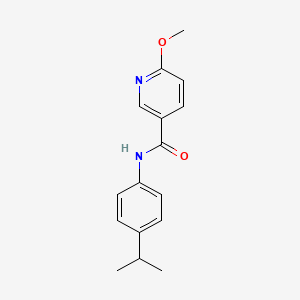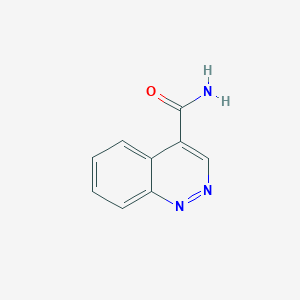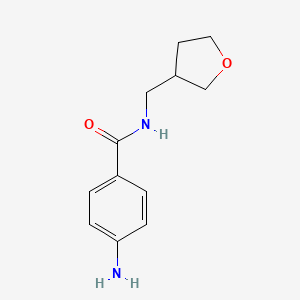
4-amino-N-(oxolan-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(oxolan-3-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields such as medicine, biology, and industry. This compound features a benzamide core with an amino group and a tetrahydrofuran moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(oxolan-3-ylmethyl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with tetrahydrofuran-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(oxolan-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(oxolan-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(oxolan-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide
- 4-((4-methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamate
Uniqueness
4-amino-N-(oxolan-3-ylmethyl)benzamide is unique due to its specific structural features, such as the presence of both an amino group and a tetrahydrofuran moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzamide derivatives.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-amino-N-(oxolan-3-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-4,9H,5-8,13H2,(H,14,15) |
InChI Key |
HFMSHGMUUJIACP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(1,3-thiazolidin-3-yl)ethyl]-1H-indole](/img/structure/B8667851.png)
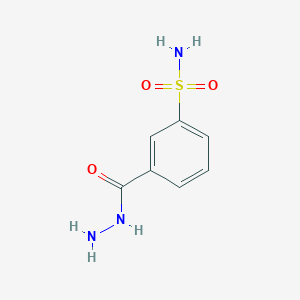
![(2-propyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8667862.png)
